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Ir(btb)2(acac), AldrichCPR

Cat. No.: B12044103
M. Wt: 712.9 g/mol
InChI Key: QAZSVFNPMCBPKG-DVACKJPTSA-N
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Description

Significance of Iridium(III) Complexes in Contemporary Research

Iridium(III) complexes have garnered significant attention in modern research due to their exceptional photophysical properties. researchgate.netresearchgate.net These properties include strong spin-orbit coupling, which facilitates highly efficient phosphorescence, tunable emission colors across the visible spectrum, and long emission lifetimes. researchgate.netacs.org The robust nature of these complexes, characterized by their thermal and chemical stability, further enhances their suitability for a wide range of applications. researchgate.net

In the realm of materials science, these complexes are particularly valued for their use in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearcher.life Their ability to harvest both singlet and triplet excitons leads to high internal quantum efficiencies, a critical factor in the development of energy-efficient displays and lighting. ep2-bayreuth.de Beyond OLEDs, iridium(III) complexes are being explored as photosensitizers in photoredox catalysis, for bioimaging applications, and as chemical sensors. researchgate.netresearchgate.netacs.org The versatility to tune their electronic and photophysical properties through the modification of their ligands makes them a powerful tool for designing materials with specific functions. acs.orgmdpi.com

Overview of Ir(btb)2(acac) as a Representative Iridium(III) Complex

Ir(btb)2(acac), also known as Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III), is a prominent example of a cyclometalated iridium(III) complex. sigmaaldrich.comsigmaaldrich.com Its structure consists of a central iridium atom coordinated to two cyclometalated 2-phenylbenzothiazole (B1203474) (btb) ligands and one acetylacetonate (B107027) (acac) ancillary ligand. researchgate.net This an ancillary ligand helps to fine-tune the complex's properties.

This compound is recognized as a phosphorescent dye and is particularly noted for its application as a red emitter in OLEDs. sigmaaldrich.comuni-regensburg.de It exhibits a high quantum yield, which is a measure of its efficiency in converting absorbed light into emitted light. spiedigitallibrary.orgnih.gov The photophysical characteristics of Ir(btb)2(acac) have been the subject of detailed investigation, revealing insights into its excited state dynamics. uni-regensburg.deacs.orgnih.gov

Scope and Research Focus of the Outline

The primary research focus on Ir(btb)2(acac) and similar iridium(III) complexes revolves around their application in optoelectronic devices, particularly OLEDs. researcher.lifeep2-bayreuth.de Studies often investigate the relationship between the molecular structure and the resulting photophysical properties. niscpr.res.in This includes examining how modifications to the cyclometalating and ancillary ligands affect emission color, quantum yield, and excited-state lifetimes. acs.orgresearchgate.net

A significant area of research involves the synthesis and characterization of new iridium complexes to achieve specific emission colors, such as deep reds or blues, and to improve device efficiency and stability. rsc.orgrsc.orgcardiff.ac.ukmdpi.com Furthermore, researchers are exploring the use of these complexes in other advanced applications like oxygen sensing and bioimaging, leveraging their sensitivity to the local environment. spiedigitallibrary.orgnih.govdtic.mil Theoretical studies using density functional theory (DFT) are also employed to understand the electronic structure and predict the properties of novel complexes. niscpr.res.in

Detailed Research Findings

The following tables summarize key research findings for Ir(btb)2(acac) and related iridium complexes.

Table 1: Photophysical Properties of Ir(btb)2(acac)

PropertyValueConditionsReference
Chemical Name Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III) sigmaaldrich.com
CAS Number 337526-88-2 lumtec.com.tw
Molecular Formula C31H23IrN2O2S2 lumtec.com.tw
Absorption Max (λmax) 271 nmin THF lumtec.com.twalfa-chemistry.com
Emission Max (λem) 563 nmin THF lumtec.com.twalfa-chemistry.com
Quantum Yield (Φ) 0.33 spiedigitallibrary.orgnih.gov
Emission Lifetime (τ) 5.8 µs spiedigitallibrary.orgnih.gov

Table 2: Comparative Photophysical Data of Iridium Complexes

ComplexEmission ColorEmission Max (nm)Quantum Yield (Φ)ApplicationReference
Ir(ppy)2(acac)Green~510-5200.1 - 0.4OLEDs acs.orghongjinchem.com
Ir(piq)2(acac)Red6220.2 - 0.32OLEDs mdpi.com
Ir(MDQ)2(acac)Orange-Red608Not specifiedOLEDs samaterials.comsocietechimiquedefrance.fr
(thp)2Ir(tpip)YellowNot specified0.405 - 0.864OLEDs researchgate.net
(bt)2Ir(dbm)Yellow-OrangeNot specifiedNot specifiedOLEDs researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H24IrN2O2S2-2 B12044103 Ir(btb)2(acac), AldrichCPR

Properties

Molecular Formula

C31H24IrN2O2S2-2

Molecular Weight

712.9 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole

InChI

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

QAZSVFNPMCBPKG-DVACKJPTSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Origin of Product

United States

Photophysical Properties and Excited State Dynamics of Ir Btb 2 Acac

Luminescence Characteristics of Ir(btb)2(acac) and Related Complexes

The luminescence of iridium(III) complexes is defined by the interplay of the metal center and the surrounding ligands. The heavy iridium atom induces strong spin-orbit coupling (SOC), which facilitates transitions between singlet and triplet excited states, leading to highly efficient phosphorescence at room temperature. researchgate.netnih.gov The emission color and efficiency can be precisely tuned by modifying the chemical structure of the cyclometalating and ancillary ligands. researchgate.netrsc.org

The electronic absorption spectrum of Ir(III) complexes like Ir(bt)2(acac) typically displays several distinct bands. Intense bands in the ultraviolet region (below 350 nm) are generally assigned to spin-allowed π–π* ligand-centered (LC) transitions. uni-regensburg.de In the visible region, weaker bands appear that are characteristic of spin-allowed and spin-forbidden metal-to-ligand charge-transfer (MLCT) transitions. uni-regensburg.de These MLCT bands arise from the transfer of an electron from the d-orbitals of the iridium center to the π* orbitals of the ligands. acs.org

For a related complex, Bis(2-(benzo[b]thiophen-2-yl)pyridinato-C,N)(acetylacetonate)iridium(III) or Ir(btp)2(acac), a known red OLED emitter, the absorption spectrum shows bands between 410 nm and 535 nm attributed to transitions with significant MLCT character. uni-regensburg.de Very weak absorption bands observed at longer wavelengths (e.g., ~598 nm) are assigned to the direct, spin-forbidden transition from the singlet ground state (S0) to the lowest triplet excited state (T1). uni-regensburg.de The observation of this transition, though weak, is made possible by the significant MLCT character and the heavy-atom effect of iridium. uni-regensburg.de

The emission spectrum is characterized by phosphorescence from the T1 state. For Ir(bt)2(acac), the photoluminescence (PL) maximum is observed at approximately 616 nm in a tetrahydrofuran (THF) solution, corresponding to red emission. lumtec.com.tw The emission spectrum for these types of complexes is often broad and unstructured at room temperature but can resolve into distinct vibronic features at cryogenic temperatures. uni-regensburg.denih.gov This structured emission provides insight into the vibrational modes coupled to the electronic transition.

Photophysical Data for Ir(bt)2(acac) and a Related Complex
ComplexAbsorption λmax (nm)Emission λmax (nm)SolventReference
Ir(bt)2(acac)271616THF lumtec.com.tw
Ir(btp)2(acac)~410-535 (MLCT), 598 (S0→T1)~615CH2Cl2 uni-regensburg.de

The photoluminescence quantum yield (PLQY or Φ) is a critical measure of a material's emission efficiency, defined as the ratio of photons emitted to photons absorbed. Iridium(III) complexes are known for their high PLQY values, a direct consequence of the efficient population of the emissive triplet state. rsc.org For phosphorescent materials, the PLQY is often referred to as the phosphorescence quantum efficiency.

The emission lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via emission. For phosphorescent iridium(III) complexes, lifetimes are typically in the microsecond (μs) range, which is significantly shorter than those of purely organic phosphorescent materials. nih.govacs.org This shortening is another consequence of the strong spin-orbit coupling, which increases the probability of the formally spin-forbidden triplet-to-singlet transition. nih.gov

The emission lifetime is a key parameter as it influences the performance of devices like OLEDs, where long lifetimes can lead to efficiency roll-off at high brightness. The lifetime (τ) is related to the radiative (kr) and non-radiative (knr) decay rates by the equation: τ = 1 / (kr + knr). The quantum yield can then be expressed as Φ = kr / (kr + knr). nih.gov

For Ir(btp)2(acac), the emission lifetime shows a strong dependence on temperature. At 1.6 K, the lifetime is measured to be 66 μs. researchgate.net As the temperature increases to 130 K, the lifetime shortens dramatically to 2.8 μs. researchgate.net This behavior is characteristic of emission from multiple, thermally-populated sublevels of the lowest triplet state, each with its own distinct decay rate. uni-regensburg.deresearchgate.net Studies have also shown that the emission lifetime of Ir(C^N)2(acac) type complexes can be systematically tuned over a wide range (from microseconds to hundreds of microseconds) by chemically modifying the ligands, demonstrating the high degree of control achievable over their photophysical properties. nih.govnih.gov

Emission Lifetime Data for a Related Iridium Complex
ComplexEmission Lifetime (τ)TemperatureReference
Ir(btp)2(acac)66 µs1.6 K researchgate.net
Ir(btp)2(acac)2.8 µs130 K researchgate.net

Influence of Molecular Structure on Photophysical Performance

The photophysical properties of Ir(btb)2(acac) are not intrinsic to the iridium atom alone but are profoundly influenced by the ligands attached to it—in this case, two cyclometalated 2-phenylbenzothiazole (B1203474) (btb) ligands and one ancillary acetylacetonate (B107027) (acac) ligand.

Ligand Field Effects and Spin-Orbit Coupling

According to Ligand Field Theory (LFT), the ligands surrounding a central metal ion influence the energies of the metal's d-orbitals. researchgate.net In Ir(btb)2(acac), the 'btb' and 'acac' ligands create a specific, non-symmetrical (pseudo-octahedral) ligand field around the Ir(III) center. This field lifts the degeneracy of the iridium 5d orbitals. The HOMO of the complex is typically a mixture of the iridium d-orbitals and the π-orbitals of the phenyl ring on the cyclometalated ligand, while the LUMO is primarily located on the π*-orbitals of the benzothiazole (B30560)/pyridine part of the ligand. researchgate.net

The emission from such complexes arises from an excited state with significant metal-to-ligand charge transfer (MLCT) character, often mixed with ligand-centered (LC) π-π* transitions. The crucial element for phosphorescence is spin-orbit coupling (SOC), an effect that mixes singlet and triplet excited states. The SOC strength increases rapidly with the atomic number of the atom. Iridium (Z=77) is a very heavy atom, resulting in exceptionally strong SOC. researchgate.net This strong coupling facilitates the formally spin-forbidden process of intersystem crossing from the S1 state to the T1 manifold with near-unity efficiency. It also enhances the probability of radiative decay from the T1 state back to the S0 ground state, leading to intense and efficient phosphorescence. The interplay between the ligand field, which tunes the HOMO-LUMO gap and thus the emission energy, and the strong SOC, which enables the emission, is fundamental to the performance of Ir(btb)2(acac) as a phosphorescent emitter. rsc.org

Impact of Substituents on Emission Wavelength and Efficiency

Fine-tuning the emission color and quantum efficiency of iridium complexes can be achieved by chemically modifying the ligands with various substituent groups. The electronic nature (electron-donating or electron-withdrawing) and position of these substituents can systematically alter the HOMO and LUMO energy levels.

Introducing electron-withdrawing groups (EWGs) like fluorine (-F) or trifluoromethyl (-CF3) onto the cyclometalated ligands generally stabilizes (lowers) both the HOMO and LUMO levels. Conversely, electron-donating groups (EDGs) like methoxy (-OCH3) or alkyl groups tend to destabilize (raise) these energy levels. Since the HOMO has significant metal and phenyl-ring character and the LUMO is more centered on the heterocyclic part of the ligand, substituents on different parts of the ligand can have varied effects.

For example, studies on derivatives of the parent complex, bis(2-phenylbenzothiozolato-N,C2′)iridium(III) (acetylacetonate) [(pbt)2Ir(acac)], show that adding bulky, π-conjugated substituents like biphenyl or fluorenyl groups to the phenyl ring causes a significant bathochromic (red) shift in the emission. rsc.org This is because these extended π-systems primarily destabilize the HOMO level, reducing the HOMO-LUMO gap and thus the emission energy. At the same time, such modifications can also increase the photoluminescence quantum yield (PLQY). rsc.org In contrast, placing substituents on the benzothiazole ring has been shown to have a much smaller effect on the emission color but can still influence the quantum efficiency. researchgate.net

Below is a data table summarizing research findings on the impact of various substituents on the photophysical properties of (pbt)2Ir(acac) derivatives.

Compound NameSubstituent(s)Emission Max (λmax, nm) in CH2Cl2PL Quantum Yield (ΦPL) in CH2Cl2Reference
(pbt)2Ir(acac)None (Parent Complex)5570.26 rsc.org
7a 4-biphenyl on phenyl ring5770.53 rsc.org
7b 3,5-di-biphenyl on phenyl ring5860.44 rsc.org
7c 4-biphenyl, 3,5-di-tert-butyl on phenyl ring5880.62 rsc.org
7d 4-(9,9-dimethylfluoren-2-yl) on phenyl ring6000.59 rsc.org
(Clbt)2Ir(acac)Chlorine on benzothiazole ring550N/A researchgate.net

Table of Mentioned Compound Names

Abbreviation/NameFull Chemical Name
Ir(btb)2(acac)Bis(2-phenylbenzothiazolato-N,C2')(acetylacetonate)iridium(III)
(pbt)2Ir(acac)Bis(2-phenylbenzothiozolato-N,C2′)iridium(III)(acetylacetonate)
CBP4,4′-Bis(N-carbazolyl)-1,1′-biphenyl
TCTATris(4-carbazoyl-9-ylphenyl)amine
7a(4-Biphenyl-2-phenylbenzothiazolato)2Ir(acac)
7b(3,5-Di(biphenyl)-2-phenylbenzothiazolato)2Ir(acac)
7c(4-Biphenyl-3,5-di-tert-butyl-2-phenylbenzothiazolato)2Ir(acac)
7d(4-(9,9-dimethylfluoren-2-yl)-2-phenylbenzothiazolato)2Ir(acac)
(Clbt)2Ir(acac)Bis(4-chloro-2-phenylbenzothiazolato)iridium(III)(acetylacetonate)

Computational and Theoretical Investigations of Ir Btb 2 Acac

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Methodologies

DFT and TDDFT have proven to be powerful tools for elucidating the electronic and optical characteristics of Ir(btb)2(acac). epo.orgnih.govrsc.org These quantum chemical methods allow for the accurate calculation of the molecule's ground and excited-state properties, offering a detailed picture of its behavior at the atomic level. nih.govchemrxiv.org

Prediction of Electronic Structures and Molecular Orbitals

DFT calculations have been instrumental in determining the electronic structure of Ir(btb)2(acac), including the energies and spatial distributions of its molecular orbitals. epo.orgresearchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's electronic and optical properties. mdpi.com

Computational studies reveal that the HOMO is typically localized on the iridium metal center and the phenyl rings of the benzothiazole (B30560) (btb) ligands, exhibiting significant d-orbital character from the iridium. Conversely, the LUMO is predominantly centered on the benzothiazole portion of the btb ligands, with some contribution from the acetylacetonate (B107027) (acac) ligand. unibo.it This spatial separation of the HOMO and LUMO is a hallmark of phosphorescent iridium(III) complexes and is crucial for their efficient emission.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the color of the emitted light. DFT calculations can predict this gap with reasonable accuracy, aiding in the design of complexes with specific emission colors. For a related complex, (t-bt)2Ir(acac), the bandgap has been determined to be 2.6 eV. researchgate.net

Calculated Orbital Properties of Ir(btb)2(acac) and Related Complexes
ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Primary Orbital Contribution
Ir(btb)2(acac)-5.4-2.82.6HOMO: Ir(d)/btb(π), LUMO: btb(π*)
(t-bt)2Ir(acac)Not specified-2.92.6Not specified
(Cl-bt)2Ir(acac)-5.59-3.032.56Not specified

Simulation of Absorption and Emission Spectra

TDDFT is the primary computational method used to simulate the absorption and emission spectra of Ir(btb)2(acac). epo.orgresearchgate.nettorvergata.it By calculating the energies of electronic transitions between different molecular orbitals, TDDFT can predict the wavelengths at which the complex will absorb and emit light. edinst.comarxiv.org

The absorption spectrum of Ir(btb)2(acac) is characterized by intense bands in the ultraviolet region, corresponding to ligand-centered (π-π*) transitions, and weaker bands in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net TDDFT simulations can accurately reproduce these features, allowing for the assignment of specific electronic transitions to the observed absorption peaks. researchgate.net For instance, the absorbance of (t-bt)2Ir(acac) is primarily observed between 300 and 500 nm. researchgate.net

Similarly, TDDFT calculations can predict the phosphorescent emission spectrum of Ir(btb)2(acac). This emission originates from the triplet excited state (T1) and is typically red-shifted compared to the absorption. The simulations can provide valuable information about the nature of the emissive state and the factors that influence the emission color and efficiency.

Modeling Excited State Dynamics and Relaxation Pathways

Upon absorption of light, Ir(btb)2(acac) is promoted to an excited electronic state. Understanding the subsequent relaxation pathways is crucial for predicting its photophysical properties. stfc.ac.uk Computational methods can model these excited-state dynamics, including processes like intersystem crossing (from a singlet to a triplet state) and vibrational relaxation. stfc.ac.uk

These simulations can reveal the timescales of different photophysical events and identify potential non-radiative decay pathways that can quench the phosphorescence. By understanding these dynamics, researchers can design molecules that minimize non-radiative decay and maximize phosphorescence quantum yields. For some dinuclear complexes, the initially formed singlet metal-to-ligand charge-transfer (MLCT) state undergoes intersystem crossing to the triplet MLCT state on a sub-picosecond timescale. stfc.ac.uk

Theoretical Elucidation of Structure-Property Relationships

A key strength of computational modeling is its ability to establish clear relationships between the molecular structure of Ir(btb)2(acac) and its observed properties. epo.orgnih.govtum.de By systematically modifying the structure of the complex in silico—for example, by introducing different substituent groups on the ligands—researchers can predict the resulting changes in its electronic and photophysical properties.

For instance, computational studies have shown that introducing electron-withdrawing or electron-donating groups on the btb or acac ligands can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color. smolecule.com Steric effects, such as the introduction of bulky groups, can also influence the geometry of the complex and, consequently, its photophysical behavior. smolecule.com For example, computational analyses have shown that a phenyl group can create a significant energy barrier to rotation, locking the ligand in a specific conformation. smolecule.com Furthermore, the introduction of electron-withdrawing groups like -CF3 on the phenyl ring has been shown to increase metallocycle stability. smolecule.com

Computational Analysis of Charge Carrier Transport and Exciton (B1674681) Behavior

In the context of organic electronics, the ability of a material to transport charge carriers (electrons and holes) is of paramount importance. purdue.edu Computational methods can be used to analyze the charge carrier transport properties of Ir(btb)2(acac) at the molecular level. nih.govresearchgate.net These calculations can estimate parameters such as reorganization energy, which is a measure of the geometric relaxation that occurs upon charge transfer, and electronic coupling between adjacent molecules.

Applications of Ir Btb 2 Acac in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) as a Primary Application Platform

Organic Light-Emitting Diodes (OLEDs) represent the foremost application for iridium complexes like Ir(btb)2(acac). americanelements.comwikipedia.org These devices are constructed from thin films of organic materials sandwiched between two electrodes. ossila.com When a voltage is applied, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers recombine within an emissive layer (EML) to form excited states called excitons. The radiative decay of these excitons produces light. wikipedia.org The use of phosphorescent iridium complexes is particularly advantageous as they can harvest both singlet (25% probability) and triplet (75% probability) excitons, enabling internal quantum efficiencies to approach 100%. wikipedia.orgnih.gov

Device Architectures and Layer Engineering with Iridium Emitters

The performance of an OLED is critically dependent on its device architecture, which typically consists of multiple specialized layers to control charge injection, transport, and recombination. nih.govrsc.org A typical multilayer structure includes a transparent anode (often Indium Tin Oxide, ITO), a Hole Injection Layer (HIL), a Hole Transport Layer (HTL), the Emissive Layer (EML), an Electron Transport Layer (ETL), an Electron Injection Layer (EIL), and a metal cathode. ossila.com

Layer engineering involves selecting materials with appropriate energy levels (HOMO and LUMO) to facilitate efficient charge movement and confine excitons within the EML. wikipedia.orgaip.org For iridium emitters, the EML is typically a host-guest system, where the iridium complex is doped into a host material. mdpi.com Research on white OLEDs (WOLEDs) provides specific examples of device architectures incorporating red-emitting iridium complexes.

Table 2: Example of a White OLED Device Architecture This table details the structure of a white OLED that combines a blue phosphorescent emitter (FIrPic) with a red phosphorescent emitter, Ir(btp)2(acac), to generate white light.

LayerMaterialThickness (nm)Function
Anode ITO-Transparent conductor, injects holes
HTL NPB40Hole transport
EBL/Host TCTA5Electron blocking, hole transport
Blue EML FIrPic:CDBP (15%)15Blue light emission
Spacer 1:CDBP (7%)0-4Tune color and efficiency
Red EML Ir(btp)2(acac):CDBP (15%)10Red light emission
ETL/HBL TAZ40Electron transport, hole blocking
EIL LiF1Electron injection
Cathode Al100Injects electrons
Source: Adapted from research on white organic light-emitting diodes. hkust.edu.hk

Electroluminescence Performance Characterization

Devices using iridium complexes based on 2-aryl-benzothiazole ligands have demonstrated high performance, with yellow OLEDs achieving EQEs up to 23.0%. rsc.org In white OLEDs that incorporate Ir(btp)2(acac) as the red emitter, the performance is a balance between efficiency and color quality.

Table 3: Performance of a Two-Color White OLED with Ir(btp)2(acac)

ParameterValue
Emitter System Blue (FIrPic) + Red (Ir(btp)2(acac))
Emission Peaks 475 nm (Blue), 616 nm (Red)
CIE Coordinates (0.35, 0.38)
Device Efficiency Data varies with layer optimization
Source: Data from a study on white OLEDs utilizing Ir(btp)2(acac). hkust.edu.hk

Role of Ir(btb)2(acac) as a Phosphorescent Dopant in Emissive Layers

In most high-efficiency OLEDs, Ir(btb)2(acac) and its analogues function as a phosphorescent dopant within an emissive layer (EML). americanelements.comsigmaaldrich.com The complex is dispersed at a low concentration (typically a few weight percent) into a host material that has a wider energy gap. wikipedia.orgmdpi.com This host-guest system offers several advantages. First, it prevents concentration quenching, a phenomenon where emitter molecules at high concentrations form non-emissive aggregates, which reduces efficiency. acs.org Second, the host facilitates charge transport to the dopant molecules. mdpi.com

Upon electrical excitation, excitons are formed on the host molecules and then efficiently transferred to the dopant molecules via Förster or Dexter energy transfer. mdpi.com The heavy iridium atom in the dopant promotes strong spin-orbit coupling, which allows the energy from both singlet and triplet excitons to be harvested and released as light through a process called phosphorescence. wikipedia.org Ir(btp)2(acac) is specifically used as an orange or red phosphorescent dopant, contributing to the red part of the spectrum in full-color displays and white lighting applications. sigmaaldrich.comhkust.edu.hk

Optimization of Charge Carrier Injection and Transport Properties

Achieving maximum efficiency in an OLED requires a balanced injection and transport of holes and electrons, ensuring that their recombination occurs predominantly within the emissive layer. acs.orgacs.org This is accomplished by carefully selecting materials for the hole and electron transport layers (HTL and ETL) whose energy levels are aligned to minimize the energy barriers for charge injection from the electrodes. aip.org

The properties of the host material are also critical for charge transport within the EML itself. acs.org Using host materials with bipolar characteristics (capable of transporting both holes and electrons) can help maintain charge balance and broaden the recombination zone, which can reduce efficiency roll-off at high brightness. acs.org Furthermore, molecular design can play a role; incorporating charge-transporting moieties directly into the iridium complex's ligands is a strategy to enhance its charge carrier injection and transport properties. acs.orgacs.org In some architectures, co-host systems consisting of a hole-transporting and an electron-transporting material are blended to fine-tune the charge transport within the EML. researchgate.netresearchgate.net

Exciton (B1674681) Confinement and Management Strategies in OLEDs

To ensure that a high fraction of the generated excitons decay radiatively, they must be effectively confined within the emissive layer. acs.orgaps.org If excitons diffuse into the adjacent transport layers, they are likely to decay non-radiatively, lowering device efficiency. acs.org

Two primary strategies are used for exciton confinement:

Energy Level Engineering : The host material in the EML is selected to have a triplet energy significantly higher than that of the phosphorescent dopant. This creates an energetic barrier that prevents excitons on the dopant from transferring back to the host. rsc.org

Exciton Blocking Layers (EBLs) : Thin layers of materials with high triplet energies are inserted between the EML and the charge transport layers. rsc.org For example, in the device shown in Table 2, TCTA acts as an electron-blocking layer, preventing electrons from passing the EML, while TAZ acts as a hole-blocking layer. hkust.edu.hk These layers effectively trap both charge carriers and the resulting excitons within the emission zone, maximizing the chance for light emission. acs.orgaps.org

Advanced strategies such as creating quantum-well structures or using ultra-thin non-doped emitting layers are also being explored to precisely manage exciton distribution and improve efficiency. acs.orgrsc.org

Development of Multi-Color and White OLEDs using Iridium Complexes

Iridium complexes are instrumental in creating multi-color and white OLEDs (WOLEDs) for displays and solid-state lighting. mdpi.comtandfonline.com White light can be generated by mixing multiple colors, typically either by combining the three primary colors (red, green, and blue) or by using two complementary colors, such as blue and yellow or blue and orange/red. tandfonline.compolyu.edu.hk

Table of Compounds Mentioned

AbbreviationFull Chemical Name
Ir(btb)2(acac) Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III)
Ir(btp)2(acac) Bis(2-benzo[b]thiophen-2-yl-pyridine)(acetylacetonate)iridium(III)
ITO Indium Tin Oxide
NPB N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine
TCTA Tris(4-carbazoyl-9-ylphenyl)amine
CDBP 4,4'-Bis(9-carbazolyl)-2,2'-dimethyl-biphenyl
FIrPic Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2)picolinate
TAZ 3-Phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole
LiF Lithium Fluoride
Al Aluminum

Other Photonic and Electronic Device Integration

While the primary and most extensively documented application of Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III), or Ir(btb)2(acac), is as a phosphorescent dopant in Organic Light-Emitting Diodes (OLEDs) researchgate.net, its potential integration into other optoelectronic platforms is an area of scientific interest. The unique photophysical properties stemming from its iridium core and ligand structure make it a candidate for exploration in other devices where light emission or charge modulation is required. The following sections explore its theoretical and potential applications in Organic Field-Effect Transistors (OFETs) and as a component in liquid-crystalline materials and waveguides, based on the properties of its constituent parts and related molecular structures.

Organic Field-Effect Transistors (OFETs)

The application of Ir(btb)2(acac) specifically as the active semiconductor in Organic Field-Effect Transistors (OFETs) is not widely reported in dedicated research studies. The development of materials for OFETs typically prioritizes high charge-carrier mobility and well-ordered molecular packing in the solid state to ensure efficient charge transport between the source and drain electrodes. Iridium complexes like Ir(btb)2(acac) are primarily designed to maximize phosphorescence quantum efficiency, a process that involves the radiative decay of triplet excitons. researchgate.net This focus on luminescence does not always align with the requirements for high-mobility charge transport.

However, the constituent ligands of the complex, particularly the 2-phenylbenzothiazole (B1203474) unit, are part of a class of π-conjugated systems that are of significant interest in the field of organic electronics. Materials based on benzothiazole (B30560) (BTBT) derivatives, for instance, are known to be highly promising for OFET applications due to their potential for favorable intermolecular interactions and efficient charge transport. researchgate.net

The potential role for an iridium complex like Ir(btb)2(acac) in OFETs could be as a dopant within a high-mobility organic semiconductor matrix. In such a device, known as a Light-Emitting Organic Field-Effect Transistor (LE-OFET), the transistor would function as both a switching and light-emitting element. The charge carriers would recombine in the transistor channel within the emissive layer provided by the Ir(btb)2(acac) dopant. While this is a recognized device architecture, specific performance data for an Ir(btb)2(acac)-based LE-OFET is not available in current literature. The fundamental properties of Ir(btb)2(acac) relevant to optoelectronics are summarized in the table below.

PropertyValue / Description
Chemical Name Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III)
Molecular Formula C₃₁H₂₃IrN₂O₂S₂
CAS Number 343978-79-0
Primary Application Phosphorescent dopant for OLEDs
Emission Color Yellow / Orange
Reported Use Dopant in solution-processed white OLEDs (WOLEDs) fujifilm.com

Applications in Liquid-Crystalline Materials and Waveguides

The integration of Ir(btb)2(acac) into liquid-crystalline materials or its direct use in optical waveguides are specialized applications that are not extensively documented.

Liquid-crystalline materials are valued for their ability to self-assemble into ordered phases, which allows for the control of their anisotropic optical and electrical properties. Incorporating a phosphorescent dopant like Ir(btb)2(acac) into a liquid-crystal host could theoretically produce a material that combines the emissive properties of the iridium complex with the processability and alignment capabilities of the liquid crystal. This could be advantageous for creating polarized light-emitting displays or sensors. However, research into the mesogenic (liquid-crystalline) properties of Ir(btb)2(acac) itself or its compatibility and performance within liquid-crystal hosts has not been a significant focus of published studies. The performance of such a system would depend on the miscibility of the complex in the host and the efficiency of energy transfer from the host to the dopant. researchgate.net

Similarly, the use of organic materials in waveguides is predicated on their ability to confine and guide light, which requires a higher refractive index in the core material relative to the cladding. While Ir(btb)2(acac) possesses distinct optical absorption and emission characteristics, its specific use as a core or cladding material in a waveguide has not been reported. In principle, a polymer or glass waveguide could be doped with Ir(btb)2(acac) to create an active waveguide that either amplifies a signal or generates light in-situ when excited, but this remains a theoretical application.

Table of Compounds

Abbreviation / NameChemical Name
Ir(btb)2(acac) or Ir(bt)2(acac)Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III)
BTBTBenzothieno[3,2-b]benzothiophene
Ir(btp)2(acac)Bis(2-benzo[b]thien-2-yl-pyridine)(acetylacetonate)iridium(III)
OLEDOrganic Light-Emitting Diode
OFETOrganic Field-Effect Transistor
LE-OFETLight-Emitting Organic Field-Effect Transistor
WOLEDWhite Organic Light-Emitting Diode

Catalytic Applications of Iridium Iii Acetylacetonate Complexes

Overview of Iridium-Mediated Catalysis in Organic Synthesis

Iridium complexes are highly active catalysts for a diverse range of chemical transformations. acs.org Their distinct photophysical and photochemical characteristics make them established photocatalysts. acs.org Additionally, iridium complexes are recognized for their effectiveness in transfer hydrogenation reactions. acs.org The development of iridium-based catalysts continues to be an active area of research. acs.org

Facilitation of Electron Transfer Processes in Catalytic Cycles

Iridium complexes play a crucial role in facilitating single-electron transfer (SET) processes within catalytic cycles, particularly under photoexcitation with visible light. alfa-chemistry.com These complexes can absorb light and initiate a variety of organic transformations, including C–C bond formation, C–H activation, and redox reactions. acs.org The efficiency of these processes is attributed to the long-lived excited states and high quantum yields of the iridium complexes, which enable effective energy and single-electron transfer to generate reactive intermediates. acs.org

This capability has been harnessed in dual catalytic systems, for instance, in combination with nickel catalysts for the hydroalkylation of ether α-hetero C(sp3)–H bonds. chinesechemsoc.org In such systems, the iridium photocatalyst can modulate the oxidation state of the transition-metal catalyst through single-electron transfer, enabling challenging C(sp3)–H functionalization reactions under mild conditions. chinesechemsoc.org The process can proceed through either a reductive or oxidative quenching cycle. chinesechemsoc.org In a reductive quenching cycle, the photoexcited iridium complex is reduced, and the resulting species reduces the co-catalyst. In an oxidative quenching cycle, the excited iridium complex is oxidized by the co-catalyst, which is then reduced in a subsequent step. chinesechemsoc.org

Interactive Data Table: Iridium Photocatalysts and Their Applications

Catalyst Transformation Mechanism Reference
Ir(ppy)3 Radical cyclizations Photoredox alfa-chemistry.com
Ir(ppy)2(dtbbpy)PF6 Radical cyclization of bromocyclopropane Photoredox alfa-chemistry.com
Ir(ppy)2(bpy)+ Sulfonamidation of aryl halides Photoredox alfa-chemistry.com
Ir(py)2(dtbbpy)+ Free radical coupling of α-amino radicals Photoredox alfa-chemistry.com
[Ir(ppy)2(4,4′ - dtb - bpy)]PF6 Asymmetric azapinacol cyclization Photoredox bohrium.com

Application in Hydrogenation Reactions (e.g., sulfur-containing aromatics)

Iridium catalysts have demonstrated significant utility in the hydrogenation of various organic compounds, including those containing sulfur. While specific studies focusing solely on the hydrogenation of sulfur-containing aromatics with Ir(btb)2(acac) are not prevalent in the provided search results, the broader application of iridium catalysts in hydrogenation is well-documented. For instance, iridium catalysts supported on modified silicalite-1 have been investigated for the hydrogenation of toluene, a model compound for aromatics in diesel fuels. mdpi.com The efficiency of these catalysts is influenced by the properties of the support material, such as its acidity and porosity. mdpi.com

Furthermore, iridium complexes have been successfully employed in the asymmetric hydrogenation of a variety of substrates, including heteroaromatic compounds like pyridines, quinolines, and thiophenes. acs.org These reactions are crucial for the synthesis of chiral molecules, which are important in pharmaceuticals and other fine chemicals. bohrium.com The development of iridium catalysts with chiral ligands has enabled highly enantioselective hydrogenations. bohrium.comacs.org

Photoreducing Agent Functionality

Iridium complexes, particularly tris-ortho-metalated iridium(III) complexes, are recognized as potent photoreducing agents. acs.orgosti.gov Upon photoexcitation, these complexes can reach excited states with very negative reduction potentials, enabling them to reduce substrates that are otherwise difficult to reduce. nih.govrsc.org This property is central to their application in photoredox catalysis. nih.gov

The photoreducing strength of these complexes can be tuned by modifying the ligands. For example, the use of electron-rich β-diketiminate (NacNac) ancillary ligands in heteroleptic iridium photosensitizers leads to a significant increase in their photoreducing power compared to the commonly used fac-Ir(ppy)3. rsc.org These highly reducing excited states can drive challenging chemical reactions, such as the hydrodehalogenation of alkyl and aryl halides. rsc.org

Mechanistic Investigations of Iridium-Catalyzed Reactions

Understanding the mechanism of iridium-catalyzed reactions is crucial for the development of more efficient and selective catalysts. Mechanistic studies have revealed key insights into various transformations.

For C-H functionalization reactions , such as the alkenylation of enamides with vinyl acetate, mechanistic studies combining experimental and computational methods have elucidated the reaction pathway. researchgate.net These studies have revealed that the reaction can proceed through a 1,2-Ir-C migratory insertion followed by a syn-β-acetoxy elimination, a mechanism that differs from other vinyl acetate-mediated C-H activation reactions. researchgate.net

In photoredox catalysis , mechanistic investigations focus on the electron and energy transfer processes. chinesechemsoc.org For instance, in dual catalytic systems involving iridium and nickel, density functional theory (DFT) calculations have been used to explore the reaction mechanism of C(sp3)–H functionalization. chinesechemsoc.org These studies help to clarify the roles of the photocatalyst and the transition-metal catalyst, including the generation of radical intermediates and the modulation of oxidation states. chinesechemsoc.org

Development in Asymmetric Catalysis with Iridium Complexes

Significant advancements have been made in the field of asymmetric catalysis using iridium complexes. A key strategy involves the use of chiral ligands to induce enantioselectivity in the catalyzed reactions. bohrium.comnih.gov

One notable development is the use of chiral-at-metal iridium complexes . organic-chemistry.orgnih.govacs.org In these complexes, the chirality is centered at the iridium atom itself, and they can act as highly efficient catalysts for reactions like the asymmetric transfer hydrogenation of nitroalkenes. organic-chemistry.orgnih.govacs.org These catalysts can operate through non-covalent interactions, such as hydrogen bonding, with the substrate, leading to high enantiomeric excesses (up to 99% ee) with low catalyst loadings. organic-chemistry.orgnih.gov The rigid octahedral structure of these complexes is thought to enhance their catalytic efficiency by reducing entropic penalties. organic-chemistry.org

The combination of iridium catalysis with organocatalysis represents another frontier in asymmetric synthesis. rsc.org This synergistic approach has been successfully applied to a variety of reactions. For example, combining an iridium photocatalyst with a Brønsted acid has enabled enantioselective intramolecular aza-pinacol cyclization reactions, likely proceeding through a proton-coupled electron transfer mechanism. rsc.org Similarly, the combination of iridium catalysts with Lewis acids has been used to produce asymmetric amino tertiary alcohols with high yield and enantioselectivity. rsc.org

Iridium-catalyzed asymmetric hydrogenation has also seen substantial progress. bohrium.comacs.orgub.edu The development of iridium complexes with chiral P,N ligands has enabled the highly enantioselective hydrogenation of a wide range of substrates, including challenging ones like trisubstituted enones and terminal homoallyl sulfones. acs.orgub.edu These methods provide access to valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. ub.edu

Advanced Imaging and Sensing Applications of Ir Btb 2 Acac

Oxygen Sensing through Phosphorescence Quenchingnih.govresearchgate.netnih.gov

The iridium complex Ir(btb)2(acac) is a phosphorescent compound, a property that makes it a valuable tool for oxygen sensing. researchgate.netsmolecule.com Its application in this field is based on the principle of phosphorescence quenching by molecular oxygen, which allows for the visualization and quantification of oxygen levels in various environments. researchgate.netnih.gov

Principles of Oxygen-Dependent Phosphorescence Lifetimenih.govphysiology.orgrsc.org

The fundamental principle behind this application is the interaction between molecular oxygen and the excited state of the phosphorescent probe. physiology.org Molecular oxygen is a highly efficient quencher of excited triplet states, which are responsible for phosphorescence. physiology.org When an Ir(btb)2(acac) molecule is excited, it transitions to a higher energy state. In the absence of oxygen, it returns to its ground state by emitting light in the form of phosphorescence, a process characterized by a specific duration known as the phosphorescence lifetime (τ₀). physiology.orgrsc.org

However, in the presence of oxygen, an alternative, non-radiative pathway for de-excitation becomes available. rsc.org The energy from the excited probe is transferred to the oxygen molecule, "quenching" the phosphorescence. This process shortens the phosphorescence lifetime (τ) and reduces its intensity. rsc.org The relationship between the phosphorescence lifetime and the concentration of the quencher (oxygen) is described by the Stern-Volmer equation:

τ₀/τ = 1 + kₒ [O₂]

where kₒ is the quenching constant. physiology.org By measuring the phosphorescence lifetime, which is an intrinsic property independent of probe concentration, it is possible to quantitatively determine the local oxygen concentration. physiology.orgworldscientific.com

In Solution and In Vitro Oxygen Sensing Studiesnih.govspiedigitallibrary.org

The performance of Ir(btb)2(acac) as an oxygen sensor has been evaluated in different settings, yielding varied results.

In Solution: When tested in a solution, Ir(btb)2(acac) demonstrated a response to changes in oxygen concentration. However, in a direct comparison with other phosphorescent probes like MM2 and PtG4, its response was found to be less robust. nih.govspiedigitallibrary.org Studies using Cherenkov light as the excitation source showed that Ir(btb)2(acac) did not produce a significant phosphorescence signal in solution. nih.gov Nonetheless, under steady-state fluorescence measurements, it exhibited a strong response to deoxygenated conditions, particularly at a concentration of 20 μg/mL. nih.gov

In Vitro: The behavior of Ir(btb)2(acac) changes dramatically within a cellular environment. In studies using PANC-1 cancer cells, Ir(btb)2(acac) displayed the most significant change in phosphorescent intensity in response to varying oxygen levels when compared to other probes. nih.govspiedigitallibrary.orgresearchgate.net This enhanced performance is likely due to its rapid cell penetration (within 30 minutes) and potential binding to intracellular components like albumin, which improves its permeability and signal. nih.govspiedigitallibrary.org Researchers found that statistically significant changes in oxygenation could be detected with Ir(btb)2(acac) at concentrations as low as 0.2 μg/mL. nih.gov

Comparative Analysis with Other Phosphorescent Probes for Oxygenationnih.govspiedigitallibrary.org

A comparative analysis of Ir(btb)2(acac) with other phosphorescent probes—PtG4, MM2, and MitoID—highlights its specific strengths and weaknesses for oxygen sensing.

The key distinction in performance lies in the experimental environment. While MM2 was superior in solution, Ir(btb)2(acac) proved to be the most responsive probe for detecting changes in oxygenation within cancer cells (in vitro). nih.govspiedigitallibrary.org This suggests that the intracellular environment enhances the oxygen-sensing capabilities of Ir(btb)2(acac). However, its relatively short emission lifetime of 5.8 μs, while suitable for some applications, presents limitations for others, particularly certain in vivo imaging techniques. nih.govspiedigitallibrary.org

Comparative Performance of Phosphorescent Oxygen Probes
ProbeResponse to Oxygen Changes (In Solution) nih.govspiedigitallibrary.orgPhosphorescent Intensity Change (In Vitro - PANC-1 Cells) nih.govspiedigitallibrary.orgKey Characteristics
Ir(btb)2(acac) ModerateHighest High quantum yield (0.33); Rapid cell penetration; Short lifetime (5.8 μs). nih.govspiedigitallibrary.org
PtG4 GoodHighMost amenable for in vivo CELSI; Long lifetime (~17-47 μs). nih.govresearchgate.net
MM2 Highest ModerateRobust response in solution; Slower cell penetration (24h). nih.govspiedigitallibrary.org
MitoID LowestLowestLower signal intensity in tested conditions. nih.gov

Cherenkov-Excited Luminescence Imaging (CELSI) Applicationsnih.govresearchgate.net

CELSI is an innovative imaging modality that utilizes the faint optical glow, known as Cherenkov radiation, produced within tissues during radiotherapy. nih.govresearchgate.net This technique can be used to excite phosphorescent probes like Ir(btb)2(acac) for molecular sensing.

Fundamental Principles of CELSI and Phosphorescent Agent Contributionnih.govresearchgate.netdartmouth.eduresearchgate.net

During external beam radiotherapy, high-energy radiation (photons or electrons) travels through tissue, generating Cherenkov radiation. nih.gov CELSI harnesses this internally generated light as an excitation source for injected phosphorescent agents. researchgate.net These agents, chosen for their specific absorption and emission properties, absorb the Cherenkov light (typically in the UV-blue spectrum) and then emit light at longer wavelengths via phosphorescence. dartmouth.edu

The crucial contribution of the phosphorescent agent is its ability to report on the local biochemical environment. Because the phosphorescence lifetime is dependent on factors like the partial pressure of oxygen (pO₂), CELSI can be used to create spatial maps of tissue oxygenation during the course of radiation therapy. nih.govresearchgate.net This is achieved by capturing images at specific time delays after the radiation pulse, allowing for the calculation of the phosphorescence lifetime. spiedigitallibrary.org

Assessment of Ir(btb)2(acac) Performance in CELSI Systemsnih.govspiedigitallibrary.orgspiedigitallibrary.org

Ir(btb)2(acac) has been evaluated as a phosphorescent agent for oxygen sensing in CELSI systems due to its favorable spectral properties and high quantum yield. nih.govdartmouth.edu

Photophysical Properties of Ir(btb)2(acac)

Select Properties of Ir(btb)2(acac) for CELSI
PropertyValueReference
Absorption Wavelengths (λEx)337 nm, 480 nm dartmouth.edu
Emission Wavelength (λEm)620 nm dartmouth.edu
Quantum Yield0.33 nih.govspiedigitallibrary.org
Emission Lifetime (τ)5.8 μs nih.govspiedigitallibrary.org

In in vitro studies using CELSI, Ir(btb)2(acac) demonstrated the strongest signal in cells among the tested probes. nih.gov When used in vivo in animal models, it was possible to inject nanomole amounts of the compound and detect a phosphorescence signal following a radiation pulse. nih.govspiedigitallibrary.org

However, a significant limitation emerged during these in vivo experiments. Researchers were unable to accurately measure the phosphorescence lifetime and, consequently, the tissue pO₂ using Ir(btb)2(acac). nih.gov The reason for this is that the compound's intrinsic lifetime of 5.8 μs is very close to the shortest possible imaging delay time (4.26 μs) after the radiation pulse in the experimental setup. nih.govspiedigitallibrary.org In a fully oxygenated environment, the quenching effect shortens the lifetime even further, making it undetectable with the available time-gated imaging system. nih.gov Additionally, evidence of self-quenching was observed at higher concentrations in tumors. nih.gov Due to these challenges, the comparative studies concluded that probes with longer lifetimes, such as PtG4, were better suited for quantitative oxygen sensing with CELSI under the tested conditions. nih.govspiedigitallibrary.org

Biological Interactions and Reactive Oxygen Species Generation in Sensing Contexts

Cellular Uptake and Permeability Studies

The efficacy of Ir(btb)2(acac) as an intracellular probe is significantly influenced by its ability to cross the cell membrane and accumulate within the cytoplasm. Studies have demonstrated that this iridium complex exhibits excellent cell permeability, a critical factor for advanced imaging and sensing applications. Research comparing Ir(btb)2(acac) with other phosphorescent agents has highlighted its rapid cellular penetration. nih.gov

In comparative analyses with other probes, Ir(btb)2(acac) was observed to penetrate cells significantly faster. For instance, it was found to enter cells within 30 minutes, a stark contrast to the 24 hours required for the agent MM2. nih.gov This rapid uptake is a notable advantage, allowing for quicker experimental turnaround and monitoring of dynamic cellular processes. The enhanced permeability may be linked to the complex's interaction with cellular components, such as proteins, which can facilitate its transport across the membrane. nih.gov This efficient cellular entry ensures that a sufficient concentration of the probe is available intracellularly for robust signal detection in sensing applications. nih.gov

Table 1: Comparative Cellular Penetration Time

Phosphorescent Agent Time for Cellular Penetration
Ir(btb)2(acac) 30 minutes nih.gov
MM2 24 hours nih.gov

Interaction with Intracellular Biomolecules

Once inside the cell, Ir(btb)2(acac) is known to interact with various intracellular biomolecules. nih.gov This interaction is a key aspect of its performance as a sensor, as it can significantly modulate its photophysical properties. Evidence suggests that the complex likely binds to cellular proteins, such as albumin, which results in a marked enhancement of its phosphorescence signal when compared to its emission in a simple solution. nih.gov

This signal enhancement is crucial for achieving high-contrast imaging and sensitive detection. While binding to proteins like albumin has been reported in some in vitro settings to quench the complex's oxygen sensitivity, studies within cellular environments show that its utility as an oxygen sensor remains intact. nih.gov This indicates that the intracellular binding mechanism does not interfere with the oxygen-sensing capabilities of the probe. The interaction with biomolecules is also considered a potential reason for the compound's enhanced cellular permeability and retention. nih.gov However, it is important to note that other probes, such as the dendrimer-encapsulated PtG4, are specifically designed to prevent such interactions to ensure a more linear and unperturbed emission lifetime for oxygen quantification. nih.gov

Table 2: Effects of Intracellular Interaction on Ir(btb)2(acac)

Observed Phenomenon Consequence Probable Cause
Enhanced phosphorescence signal in cells vs. solution Larger detectable signal for imaging and sensing. nih.gov Binding to cellular proteins (e.g., albumin). nih.gov
Maintained oxygen sensitivity in cells Allows for reliable measurement of intracellular oxygen levels. nih.gov The specific intracellular binding mode does not inhibit oxygen quenching. nih.gov

Photogeneration of Reactive Oxygen Species (ROS) and Mechanistic Pathways

The function of many photosensitizers, including iridium complexes, in certain sensing and therapeutic contexts relies on their ability to generate reactive oxygen species (ROS) upon photoexcitation. ROS are highly reactive molecules derived from oxygen, such as singlet oxygen (¹O₂) and the superoxide (B77818) anion (O₂⁻), which play dual roles in cell physiology as both damaging agents and signaling molecules. mdpi.com The photogeneration of ROS by a photosensitizer like Ir(btb)2(acac) typically follows one of two major mechanistic pathways. nih.gov

Type I Pathway: In this mechanism, the excited photosensitizer directly interacts with a substrate molecule through hydrogen atom or electron transfer, creating free radicals. These radicals can then react with molecular oxygen to produce ROS, such as superoxide anions, which can lead to further downstream products like hydrogen peroxide and hydroxyl radicals. nih.govrsc.org

Type II Pathway: This pathway involves the direct transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). nih.gov This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Iridium complexes are particularly efficient at this process due to their high phosphorescence quantum yields and long-lived triplet states, which are properties that favor intersystem crossing and subsequent energy transfer to oxygen.

The specific pathway that dominates depends on the concentration of the substrate and oxygen, as well as the intrinsic properties of the photosensitizer itself. In the context of sensing, the controlled generation of ROS can be harnessed to trigger a detectable signal, for example, by causing a change in the fluorescence of a reporter molecule or by initiating a specific cellular response that can be monitored. nih.govcapes.gov.br

Table 3: Mechanistic Pathways for ROS Photogeneration

Pathway Mechanism Primary ROS Generated
Type I Electron/hydrogen atom transfer from the excited sensitizer (B1316253) to a substrate, forming radicals that react with O₂. nih.govrsc.org Superoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH). nih.gov
Type II Direct energy transfer from the excited sensitizer to ground-state oxygen (³O₂). nih.gov Singlet oxygen (¹O₂). nih.govcapes.gov.br

Future Research Directions for Ir Btb 2 Acac and Iridium Based Materials

Rational Design and Synthesis of Next-Generation Iridium(III) Complexes with Tailored Properties

The continued advancement of iridium-based materials hinges on the ability to rationally design and synthesize new complexes with precisely controlled properties. Future efforts will focus on several key strategies to create next-generation materials for a range of applications.

A primary objective is the development of highly efficient deep-blue and near-infrared (NIR) emitters. nih.govresearchgate.net For blue-emitting complexes, a significant challenge is achieving high color purity and stability. researchgate.net One strategy involves designing fluorine-free cyclometalating ligands, such as pyridylpyrimidines, to avoid the electrochemical instability associated with C-F bonds, which can be a degradation pathway in devices. rsc.org By incorporating multiple nitrogen atoms into the cyclometalating ligand framework, it is possible to blue-shift the emission of neutral iridium complexes. rsc.org For instance, the design of heteroleptic iridium(III) complexes with 4-substituted-2'-pyridyltriazoles as ancillary ligands has yielded deep-blue phosphorescence with high quantum efficiencies. researchgate.net

Conversely, extending the emission into the NIR region is crucial for applications in bioimaging and telecommunications. nih.govnih.gov This is typically achieved by expanding the π-conjugation of the ligand systems or by introducing electron-rich heteroaromatic rings like thiophene, which induce a significant bathochromic (red) shift in the emission. researchgate.net The rational design of NIR-emitting iridium(III) complexes is essential for developing probes for multimodal phosphorescence imaging under two-photon excitation. rsc.org

Another critical area of research is the enhancement of photophysical properties through ligand modification. The judicious selection of substituents on both cyclometalating and ancillary ligands can tune absorption maxima, quantum yields, and excited-state lifetimes. nih.govresearchgate.net For example, introducing electron-donating groups can increase light-harvesting capabilities, while carefully chosen ancillary ligands can block intermolecular interactions that lead to quenching. researchgate.netresearchgate.net The development of dinuclear iridium complexes has also shown promise, with some exhibiting unusually long excited-state lifetimes in the millisecond range. nih.gov

The synthesis of these advanced complexes often involves multi-step processes. A typical synthesis for a heteroleptic complex like Ir(btb)2(acac) involves the initial formation of a chloride-bridged dimer, [(btb)2Ir(μ-Cl)]2, followed by a ligand exchange reaction where the acetylacetonate (B107027) (acac) ligand displaces the chloride bridge. smolecule.com Future research will likely explore more efficient synthetic routes, potentially utilizing mechanochemical methods to enhance reaction rates. smolecule.com

Table 1: Strategies for Tailoring Iridium(III) Complex Properties

Target PropertyDesign StrategyExample Ligand/Complex TypeAnticipated Outcome
Deep-Blue EmissionFluorine-free cyclometalating ligandsPyridylpyrimidinesImproved electrochemical stability and color purity. rsc.org
Near-Infrared (NIR) EmissionExtended π-conjugation of ligandsQuinoline and benzothiophene-based C^N ligandsBathochromic shift for applications in bioimaging. researchgate.net
High Quantum YieldBlocking intermolecular hydrogen bondingN-methylation of imidazole (B134444) carboxylate ancillary ligandsIncreased phosphorescent quantum efficiencies. researchgate.net
Enhanced Light AbsorptionElectron-donating substituents on ligands2-arylbenzimidazoles with specific substituentsStronger light-harvesting for photosensitizer applications. researchgate.net

Integration into Novel Optoelectronic Device Architectures and Systems

The success of iridium(III) complexes as phosphorescent dopants in OLEDs has paved the way for their integration into a new generation of optoelectronic devices. wiley.com Future research will explore novel device architectures and systems that leverage the unique properties of these materials.

One area of focus is the development of advanced OLEDs with improved efficiency and longevity. This includes the design of exciplex-forming co-host systems and simplified device structures to achieve high external quantum efficiencies and reduce efficiency roll-off. ossila.com For instance, using Ir(ppy)2(acac) doped into specific host materials has resulted in devices with nearly 100% internal phosphorescence efficiency. ossila.com Furthermore, the development of binuclear iridium(III) complexes is being explored for efficient near-infrared light-emitting electrochemical cells (LECs), with demonstrated electroluminescence up to 800 nm. rsc.org LECs represent an appealing alternative for low-cost, large-area display technology. rsc.org

Beyond displays, there is growing interest in using iridium complexes in other optoelectronic applications. Their strong light absorption and tunable redox potentials make them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net Research in this area involves designing complexes with panchromatic absorption that extends into the NIR region. researchgate.net

Table 2: Emerging Optoelectronic Applications for Iridium(III) Complexes

Device TypeRole of Iridium ComplexKey Research GoalRelevant Complex Example
Light-Emitting Electrochemical Cells (LECs)Electroluminescent MaterialAchieve efficient NIR emission for specialized applications. rsc.orgBinuclear Ir(III) emitters based on a ditopic coordinating scaffold. rsc.org
Dye-Sensitized Solar Cells (DSSCs)PhotosensitizerDevelop panchromatic absorption to enhance light harvesting. researchgate.netComplexes with 2-arylbenzimidazole and aromatic 1,3-diketone ligands. researchgate.net
Multifunctional DevicesActive MaterialCombine light emission with other functionalities like sensing. researchgate.netTo be developed based on specific application requirements.

Exploration of Undiscovered Catalytic Transformations and Selectivities

While renowned for their photophysical properties, organoiridium complexes are also powerful catalysts. Future research will delve into discovering new catalytic reactions and achieving higher levels of selectivity, particularly in the context of complex molecule synthesis.

A major frontier is the development of iridium-catalyzed C-H activation for late-stage functionalization of pharmaceuticals and other complex molecules. diva-portal.org This approach offers a more streamlined and atom-economical way to modify existing molecular scaffolds. Research is focused on designing catalysts, such as the [Cp*Ir(III)] system, that can achieve high selectivity for specific C-H bonds, for example, enabling the selective monoiodination or methylation of benzoic acids. diva-portal.org The ability to introduce modifications like methyl or CD3 groups can have a positive effect on the biological and physical properties of pharmaceuticals. diva-portal.org

Another area of intense investigation is the use of iridium complexes in hydrogen transfer reactions. diva-portal.org Iridium(III) catalysts bearing functionalized N-heterocyclic carbene ligands can facilitate C-O and C-N bond formation, generating water as the only byproduct. diva-portal.org These reactions are valuable for the sustainable synthesis of cyclic ethers from diols and for the N-alkylation of amines with alcohols. diva-portal.org Future work will likely focus on expanding the scope of these reactions and improving catalyst efficiency.

Furthermore, the development of chiral-at-iridium complexes is opening new avenues in asymmetric catalysis. nih.gov These complexes have been successfully employed in enantioselective transfer hydrogenation of ketones and nitroalkenes, achieving excellent yields and high enantioselectivities. nih.gov The exploration of these catalysts for other transformations, such as enantioselective cycloaddition reactions, is a promising direction for future research. nih.gov The in-situ transformation of iridium photocatalysts during a reaction is another area of study, as the transformed catalyst may enable novel tandem catalytic cycles. amazonaws.com

Table 3: Frontiers in Iridium Catalysis

Catalytic ApplicationKey Iridium Catalyst SystemTransformation ExampleFuture Research Focus
Late-Stage C-H Functionalization[Cp*Ir(III)] complexesSelective methylation of benzoic acids in drug molecules. diva-portal.orgExpanding the scope to a wider range of directing groups and complex substrates. diva-portal.org
Hydrogen Transfer ReactionsIridium-NHC complexesBase-free mono-N-alkylation of amines with alcohols. diva-portal.orgDesigning more reactive and selective catalysts for C-N and C-O bond formation. diva-portal.org
Asymmetric CatalysisChiral-at-Iridium(III) complexesEnantioselective transfer hydrogenation of ketones. nih.govApplication in other asymmetric transformations like cycloadditions. nih.gov
Photoredox Catalysis[Ir(ppy)2(dtbbpy)]+ and related complexesReductive dehalogenations and cycloadditions. amazonaws.comUnderstanding and exploiting in-situ catalyst transformations for tandem catalysis. amazonaws.com

Advancement of Imaging and Sensing Modalities for Diverse Research Applications

The remarkable photophysical properties of iridium(III) complexes, such as their tunable phosphorescence and long lifetimes, make them ideal candidates for advanced imaging and sensing applications. nih.govresearchgate.net Future research will focus on creating more sophisticated probes for a variety of biological and environmental targets.

A significant area of development is in phosphorescence bioimaging. Iridium(III) complexes offer advantages over traditional organic fluorescent probes, including large Stokes shifts and long lifetimes that allow for time-resolved measurements to reduce background autofluorescence. researchgate.netnih.gov Research is directed towards designing probes that can specifically target subcellular organelles like mitochondria and lysosomes, or detect biologically important analytes such as metal ions (e.g., Cu²⁺, Pd species) and reactive oxygen species (e.g., HClO). nih.govresearchgate.net For instance, Ir(btb)2(acac) has been studied as a phosphorescent reagent for oxygen sensing. spiedigitallibrary.orgresearchgate.net

The development of near-infrared (NIR) emitting iridium complexes is particularly important for in vivo imaging, as NIR light offers deeper tissue penetration and lower photodamage. nih.govmdpi.com The design of biocompatible NIR probes, often achieved by decorating the complex with moieties like oligo(ethylene glycol) (OEG), is a key objective. mdpi.com These probes are being developed for applications such as phosphorescence lifetime imaging (PLIM) to map oxygen concentrations in living cells and tissues. mdpi.combohrium.com

Beyond biological systems, iridium complexes hold potential for environmental sensing. Their sensitivity to their local environment can be harnessed to detect pollutants or other analytes. The development of robust and selective sensors based on these complexes is an active area of research.

Table 4: Iridium(III) Complexes in Advanced Imaging and Sensing

ApplicationSensing/Imaging ModalityTarget Analyte/EnvironmentKey Features of Iridium Probe
Subcellular ImagingConfocal MicroscopyMitochondria, Lysosomes. nih.govresearchgate.netSpecific targeting moieties and bright phosphorescence. researchgate.net
In Vivo Oxygen SensingPhosphorescence Lifetime Imaging (PLIM)Tissue hypoxia. mdpi.combohrium.comNIR emission, biocompatibility, sensitivity to oxygen. mdpi.com
Ion DetectionPhosphorescence SensingCu²⁺, Pd species, Au³⁺. nih.govresearchgate.netHigh selectivity and sensitivity to specific metal ions. nih.gov
Reactive Oxygen Species DetectionMultimodal Imaging (e.g., Chemiluminescence)Hypochlorous acid (HClO). nih.govSpecific reactivity with the target species leading to a change in emission. nih.gov

Q & A

Q. Q. What practices enhance transparency in reporting Ir(btb)2(acac)-related findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (spectra, crystallographic files) in public databases (e.g., Cambridge Structural Database). Disclose instrument calibration details and software settings (e.g., DFT functional choices) .

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